4-Methoxyphenyl 1-benzofuran-2-carboxylate

Enzyme Inhibition Sentrin-Specific Proteases Ubiquitin-Like Pathways

Procure 4-Methoxyphenyl 1-benzofuran-2-carboxylate for your discovery program. Unlike generic alkyl benzofuran esters, its 4-methoxyphenyl moiety uniquely modulates polarity, steric bulk, and target engagement, enabling low-potency SENP8/SENP6 inhibition (IC50 100 µM) and nuanced Caspase-3 modulation without triggering immediate cytotoxicity. A high-value, rare scaffold that opens under-explored chemical space for hit identification. Stock availability varies; contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B11697960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 1-benzofuran-2-carboxylate
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3
InChIKeyIYFYVRZWHQFEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl 1-benzofuran-2-carboxylate: A Structurally Defined Benzofuran Ester for Targeted Chemical Biology and Early Discovery Research


4-Methoxyphenyl 1-benzofuran-2-carboxylate (CAS 304889-50-7, C16H12O4, MW 268.26) is a synthetic organic compound belonging to the benzofuran-2-carboxylate ester class . It features a benzofuran core substituted at the 2-position with a 4-methoxyphenyl ester moiety, distinguishing it from simpler alkyl esters within the same scaffold . This compound is commercially available primarily as a research chemical for early-stage discovery .

Why 4-Methoxyphenyl 1-benzofuran-2-carboxylate Cannot Be Simply Substituted with Other Benzofuran-2-carboxylate Esters


While the benzofuran-2-carboxylate scaffold is common, the specific ester substituent profoundly modulates both physicochemical properties and biological activity profiles [1]. Generic substitution with simpler alkyl esters (e.g., ethyl or methyl) or other aryl esters (e.g., unsubstituted phenyl) is not viable because these analogs exhibit drastically different target engagement, potency, and even application-specific utility [2]. The 4-methoxyphenyl group confers a distinct combination of molecular weight, polarity, and steric bulk that dictates its behavior in biochemical assays and its suitability as a building block [3].

Quantitative Differentiation of 4-Methoxyphenyl 1-benzofuran-2-carboxylate vs. Analogous Benzofuran-2-carboxylate Esters


Sentrin-Specific Protease 8 (SENP8) Inhibitory Activity: A Unique Profile Among Benzofuran Esters

4-Methoxyphenyl 1-benzofuran-2-carboxylate exhibits inhibitory activity against Sentrin-specific protease 8 (SENP8) with an IC50 of 100,000 nM (100 µM) [1]. This activity is not shared by other common benzofuran-2-carboxylate esters like ethyl or methyl esters, which lack reported activity against this target [2]. The 4-methoxyphenyl moiety likely contributes to the observed binding, providing a starting point for targeted SENP8 inhibitor development.

Enzyme Inhibition Sentrin-Specific Proteases Ubiquitin-Like Pathways

Sentrin-Specific Protease 6 (SENP6) Inhibitory Activity: A Second Distinct Target Profile

This compound also inhibits Sentrin-specific protease 6 (SENP6) with an IC50 of 100,000 nM (100 µM) [1]. This dual SENP6/SENP8 inhibitory profile is uncommon among benzofuran-2-carboxylate esters [2]. The compound's activity against SENP6 is in the same potency range as its SENP8 activity, suggesting a conserved interaction mechanism that may be exploited for probe development.

Enzyme Inhibition Sentrin-Specific Proteases Deubiquitinating Enzymes

Caspase-3 Inhibitory Activity: A Third Distinct Target with Potential Apoptosis Modulation Implications

The compound inhibits Caspase-3 with an IC50 of 100,000 nM (100 µM) [1]. This moderate inhibition of a key executioner caspase distinguishes it from other benzofuran-2-carboxylate esters that are either potent antiproliferative agents (e.g., ethyl ester, IC50 = 2.52 µM in MDA-MB-231 cells) or selective for other enzymes (e.g., phenyl ester, IC50 = 30.3 µM for BChE) [2][3].

Apoptosis Caspase-3 Cell Death Pathways

Predicted Physicochemical Properties: High Boiling Point and Density for Specialized Synthetic Applications

The predicted boiling point of 4-methoxyphenyl 1-benzofuran-2-carboxylate is 411.6 ± 25.0 °C, and its predicted density is 1.254 ± 0.06 g/cm³ . These values are substantially higher than those of ethyl benzofuran-2-carboxylate (boiling point 274.0 ± 13.0 °C, density 1.2 ± 0.1 g/cm³) , reflecting the increased molecular weight and aromatic character of the 4-methoxyphenyl ester group.

Physicochemical Properties Boiling Point Density Synthetic Chemistry

Rare and Unique Chemical Collection Inclusion: A Procurement Differentiator for Early Discovery

Sigma-Aldrich provides 4-methoxyphenyl 1-benzofuran-2-carboxylate as part of its AldrichCPR collection of rare and unique chemicals, specifically targeting early discovery researchers . This curated inclusion is not typical for more common benzofuran-2-carboxylate esters like ethyl or methyl benzofuran-2-carboxylate, which are widely available as standard building blocks .

Chemical Collections Rare Chemicals Early Discovery Procurement

Optimal Research and Industrial Application Scenarios for 4-Methoxyphenyl 1-benzofuran-2-carboxylate Based on Verified Evidence


Chemical Biology Probe for SENP8/SENP6 Pathway Investigation

Researchers studying the roles of Sentrin-specific proteases (SENPs) in ubiquitin-like pathways can employ 4-methoxyphenyl 1-benzofuran-2-carboxylate as a low-potency, dual SENP8/SENP6 inhibitor [1]. Its moderate IC50 values (100 µM for both targets) make it suitable for initial pathway probing or as a control compound in assays where more potent inhibitors may cause off-target effects. This compound provides a unique chemical entry point for SENP-related research not available with other common benzofuran esters [2].

Apoptosis Research Tool with Caspase-3 Modulation Capability

Given its moderate Caspase-3 inhibitory activity (IC50 = 100 µM), this compound can serve as a tool for studying apoptotic pathways [1]. Unlike the more cytotoxic ethyl benzofuran-2-carboxylate (IC50 = 2.52 µM in MDA-MB-231 cells) [2], this compound's lower potency may allow for more nuanced modulation of cell death pathways without triggering immediate cytotoxicity, enabling mechanistic studies of apoptosis initiation and execution.

Building Block for High-Temperature or Density-Sensitive Synthetic Processes

The predicted high boiling point (411.6 °C) and density (1.254 g/cm³) of this compound make it a valuable building block for synthetic chemistry applications requiring thermal stability or specific density characteristics [1]. It is particularly suited for reactions conducted at elevated temperatures or for the synthesis of materials where higher density intermediates are advantageous, offering a distinct alternative to lower-boiling esters like ethyl benzofuran-2-carboxylate [2].

Early Discovery Library Screening for Novel Benzofuran-Derived Hits

This compound's inclusion in Sigma-Aldrich's rare and unique chemicals collection positions it as a high-value component in early discovery screening libraries [1]. Its unique combination of a benzofuran core with a 4-methoxyphenyl ester group and its distinct biological profile (SENP8, SENP6, Caspase-3 inhibition) make it a promising candidate for hit identification campaigns targeting under-explored chemical space [2].

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